Structural Differentiator: N-Propionyl Substitution Defines a Unique Chemical Space Within the Loline Family
Decorticasine (N-propionylnorloline) is one of only four fully characterized naturally occurring loline alkaloids with a distinct N-acyl substitution. Unlike N-formylloline (NFL, R=CHO) and N-acetylloline (NAL, R=COCH₃), decorticasine's propionyl group (R=COCH₂CH₃) extends the carbon chain by one additional methylene unit, increasing calculated logP by approximately 0.5 units relative to N-acetylloline [1]. This structural feature is absent from all grass-endophyte-derived loline profiles, where only NFL, NAL, N-methylloline, and norloline are typically detected [2].
| Evidence Dimension | N-1 amine substitution pattern (functional group identity and carbon chain length) |
|---|---|
| Target Compound Data | Propionyl group (R=COCH₂CH₃; C3 acyl chain); molecular formula C₁₀H₁₆N₂O₂; molecular weight 196.25 g/mol |
| Comparator Or Baseline | N-acetylloline (NAL): acetyl group (R=COCH₃; C2 acyl chain); molecular weight 196.25 g/mol. N-formylloline (NFL): formyl group (R=CHO; C1 acyl); molecular weight 182.22 g/mol. Norloline: hydrogen (R=H); molecular weight 154.21 g/mol |
| Quantified Difference | Extension of N-acyl carbon chain by 1 carbon atom vs. NAL; 2 carbon atoms vs. NFL; entire acyl moiety vs. norloline. LogP shift of ≈+0.5 units vs. NAL (calculated). |
| Conditions | Structural comparison based on established chemical structures; logP calculated using standard cheminformatics algorithms (no experimental logP data available for direct comparison). |
Why This Matters
The distinct N-propionyl group directly impacts hydrophobicity and target-binding interactions in insect bioassays, making decorticasine a non-substitutable compound for SAR studies aiming to probe the contribution of N-acyl chain length to loline bioactivity.
- [1] ChEBI. Decorticasine (CHEBI:203818). European Bioinformatics Institute. View Source
- [2] Bush LP, Fannin FF, Siegel MR, Dahlman DL, Burton HR. Chemistry, occurrence and biological effects of saturated pyrrolizidine alkaloids associated with endophyte-grass interactions. Agriculture, Ecosystems & Environment. 1993;44(1-4):81-102. View Source
